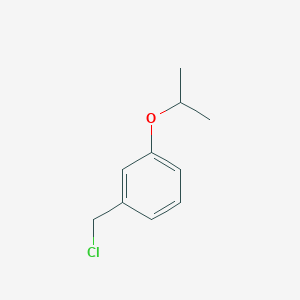

1-(Chloromethyl)-3-isopropoxybenzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOJRMMVAQIUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267203 | |

| Record name | 1-(Chloromethyl)-3-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26066-16-0 | |

| Record name | 1-(Chloromethyl)-3-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26066-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-3-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-isopropoxybenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 3-isopropoxybenzene. This reaction typically uses chloromethyl methyl ether (CMME) or paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethylating agents .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-isopropoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-isopropoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the preparation of polymers and resins with specific properties.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Chemical Research: Utilized in studies involving reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-isopropoxybenzene in chemical reactions involves the reactivity of its functional groups:

Comparison with Similar Compounds

1-(Chloromethyl)-3,5-dimethylbenzene

- Substituents : Chloromethyl (-CH2Cl) at position 1, methyl (-CH3) at positions 3 and 5.

- Key Differences : Methyl groups are electron-donating, enhancing the aromatic ring’s electron density compared to the electron-withdrawing isopropoxy group in the target compound. This alters reactivity in electrophilic substitution.

- Spectroscopic Data :

- Applications : Intermediate in fine chemical synthesis; lacks the steric hindrance of isopropoxy, enabling faster reactions.

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

- Substituents : Chlorophenyl (-C6H4Cl) and isopropyl carbamate (-OC(O)NHCH(CH3)2).

- Key Differences: The carbamate group (-OC(O)NH-) introduces hydrolytic instability compared to the ether linkage in 1-(Chloromethyl)-3-isopropoxybenzene.

- Applications : Widely used as a sprout suppressant in potatoes; regulated due to moderate environmental persistence.

Bis(Chloromethyl)Ether (BCME)

- Structure : O(CH2Cl)2.

- Key Differences: The dimeric chloromethyl structure confers extreme reactivity and carcinogenicity (via DNA alkylation), unlike the mono-chloromethyl group in the target compound. BCME’s volatility increases inhalation risks, whereas this compound’s bulkier isopropoxy group likely reduces volatility.

- Applications : Historical use in polymer synthesis; phased out due to toxicity.

3-Chlorobenzaldehyde

- Substituents : Chlorine (-Cl) and aldehyde (-CHO) at position 3.

- Key Differences : The aldehyde group is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), while the chloromethyl and isopropoxy groups in the target compound favor substitution or elimination.

Comparative Data Table

| Compound | Molecular Weight | Key Functional Groups | Reactivity | Applications | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | 184.65 | Aryl ether, chloromethyl | Moderate alkylation agent | Organic synthesis | Moderate (skin irritant) |

| 1-(Chloromethyl)-3,5-dimethylbenzene | 154.62 | Aryl chloride, methyl | Electrophilic substitution | Chemical intermediate | Low (limited data) |

| Chlorpropham | 213.67 | Carbamate, chlorophenyl | Hydrolytic degradation | Pesticide | Regulated (low mammalian toxicity) |

| BCME | 114.96 | Dichloromethyl ether | Highly reactive alkylator | Obsolete polymer precursor | High (carcinogenic) |

| 3-Chlorobenzaldehyde | 140.57 | Aldehyde, chlorine | Nucleophilic addition | Pharmaceutical intermediate | Irritant (non-carcinogenic) |

Biological Activity

1-(Chloromethyl)-3-isopropoxybenzene is an organic compound characterized by its chloromethyl and isopropoxy substituents on a benzene ring. This compound has garnered attention in various fields, particularly in organic chemistry, due to its potential biological activities and applications as an intermediate in the synthesis of pharmaceuticals and polymers.

The molecular formula of this compound is C10H13Cl. The synthesis typically involves chloromethylation of aromatic compounds using dimethoxymethane and chlorosulfonic acid, catalyzed by zinc iodide under mild conditions. This method yields good to excellent results, making it a viable approach for producing chloromethyl derivatives.

Biological Activity

Reactivity and Interaction Studies

The presence of the chloromethyl group enhances the compound's ability to form covalent bonds with nucleophiles, which is critical for understanding its biological effects. Interaction studies have indicated that this compound can react with various biological molecules, potentially influencing cellular functions and signaling pathways.

Potential Applications

This compound has potential applications in:

- Pharmaceutical Development : As an intermediate in the synthesis of bioactive compounds.

- Polymer Chemistry : In the creation of hyper cross-linked polymers (HCPs), which are known for their high surface area and porosity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several chloromethyl-substituted aromatic compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, indicating its potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Chloro-2-methylbenzene | Structure | Less sterically hindered than this compound |

| 4-Chlorobenzyl alcohol | Structure | Contains a hydroxyl group, enhancing solubility |

| 1-Bromo-3-isopropoxybenzene | Structure | Bromine offers different reactivity compared to chlorine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.